REACTION_CXSMILES
|
[Cl-].[CH2:2]1[C:6]2[C:7]3[C:12]([CH2:13][CH2:14][N+:5]=2[CH2:4][CH2:3]1)=[CH:11][CH:10]=[CH:9][CH:8]=3.C1(CCNC(=O)CCCCl)C=CC=CC=1.C(O)(C)C.ClCCl.C([BH3-])#N.[Na+]>CO.C(O)(=O)C>[CH2:2]1[CH:6]2[C:7]3[C:12]([CH2:13][CH2:14][N:5]2[CH2:4][CH2:3]1)=[CH:11][CH:10]=[CH:9][CH:8]=3 |f:0.1,3.4,5.6|
|
Name
|
2,3,5,6-tetrahydro-1H-pyrrolo[2,1-a]isoquinolinium chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].C1CC[N+]2=C1C1=CC=CC=C1CC2
|
Name
|
|
Quantity
|
56.4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCNC(CCCCl)=O
|
Name
|
isopropanol dichloromethane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)O.ClCCl
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
After stirring overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the solvent was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in dilute sodium hydroxide
|
Type
|
EXTRACTION
|
Details
|
was extracted twice with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The dried (magnesium sulfate) organic phase
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
CUSTOM
|
Details
|
to give an oil which
|
Type
|
DISTILLATION
|
Details
|
was distilled
|
Type
|
DISTILLATION
|
Details
|
distilling apparatus, b.p. 100° C. at 0.25 mm
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1CCN2C1C1=CC=CC=C1CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.4 g | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |